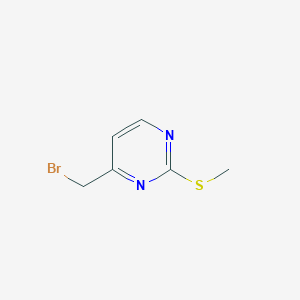
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran, also known as TBNP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBNP is a complex molecule that has a unique structure and properties that make it a promising candidate for various applications.
Mechanism Of Action
The mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cellular signaling pathways.
Biochemical And Physiological Effects
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can reduce tumor growth in animal models, as well as reduce inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its unique structure and properties, which make it a promising candidate for various applications. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Future Directions
There are several future directions for research on 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran. One area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based anti-cancer agents, which could potentially be used in the treatment of various types of cancer. Another area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based luminescent materials, which could be used in various applications, including sensing and imaging. Additionally, research on the mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran could provide insights into the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is a complex process that involves several steps. The most common method for synthesizing 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is through the reaction of 2-naphthol with 3,4-dihydro-2H-benzo[b][1,4]thiophene-1,1-dioxide in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran.
Scientific Research Applications
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a luminescent material, as well as for its ability to act as a molecular switch. In organic synthesis, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a building block for the synthesis of complex organic molecules.
properties
CAS RN |
135643-41-3 |
|---|---|
Product Name |
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran |
Molecular Formula |
C19H16OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
12-oxa-7-thiapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),8,14,16,18,20-heptaene |
InChI |
InChI=1S/C19H16OS/c1-2-4-14-12(3-1)5-8-16-15-7-6-13-10-21-11-18(13)17(15)9-20-19(14)16/h1-5,8,11,13H,6-7,9-10H2 |
InChI Key |
YFDBDMQCAVZJDH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
Canonical SMILES |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
synonyms |
3,4,5,13-tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran 3,4-TBNP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



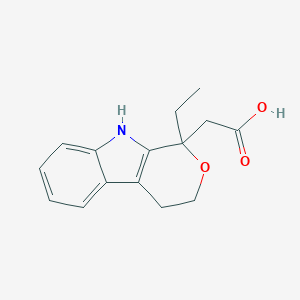
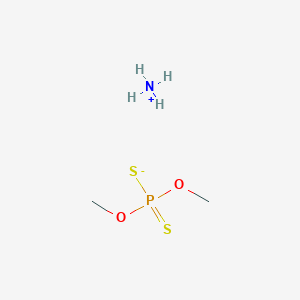
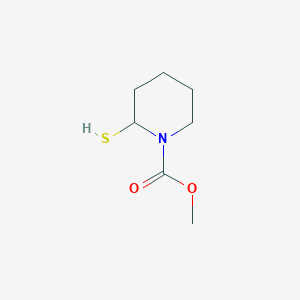
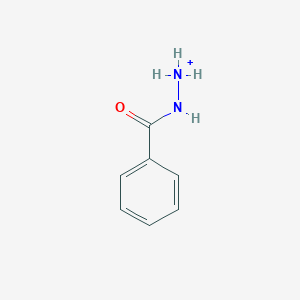

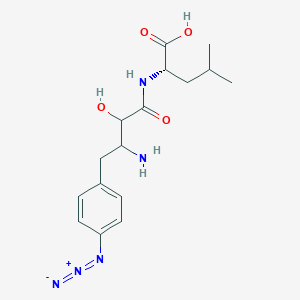
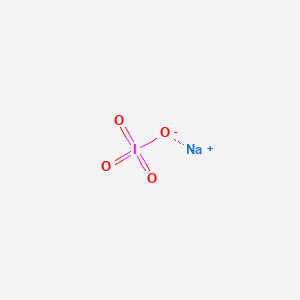
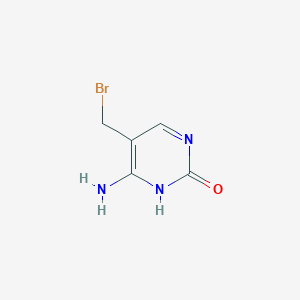
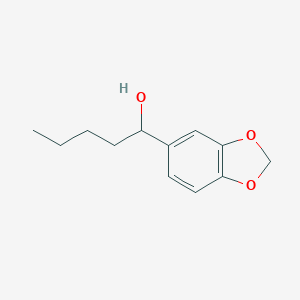
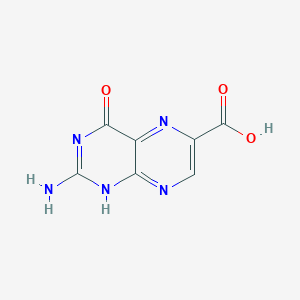
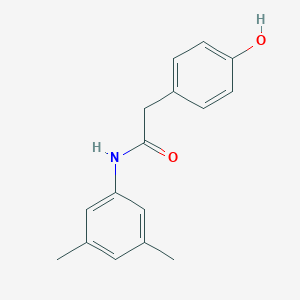
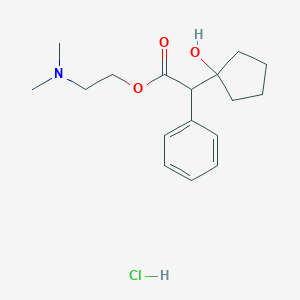
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
